molecular formula C20H18N4O4S B2797992 N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide CAS No. 897457-18-0

N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide

Cat. No.: B2797992
CAS No.: 897457-18-0
M. Wt: 410.45
InChI Key: ULCJBZQJIJRLEQ-UHFFFAOYSA-N
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Description

N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide (CAS 897457-18-0) is a synthetic organic compound with a molecular formula of C20H18N4O4S and a molecular weight of 410.45 g/mol. This reagent features a 1,3-benzodioxole group linked to a complex acetamide structure that includes a phenyl-substituted imidazole ring with a sulfanyl ethyl chain, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds containing the 1,3-benzodioxole scaffold are of significant research interest. Scientific studies have shown that derivatives of this structural class can act as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), functioning as plant growth regulators that profoundly promote root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) . Furthermore, 1,3-benzodioxole-based molecules, such as the derivative of amuvatinib, have been investigated for their potential anti-tumor properties, particularly for their ability to selectively target and kill tumor cells under conditions of glucose starvation by inhibiting mitochondrial function . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules or as a standard in biological activity screening assays.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-18(19(26)23-14-6-7-16-17(10-14)28-12-27-16)21-8-9-29-20-22-11-15(24-20)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCJBZQJIJRLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCSC3=NC=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanyl linkage and subsequent formation of the oxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The benzodioxole and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups into the benzodioxole or imidazole rings.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide involves its interaction with specific molecular targets. The benzodioxole and imidazole rings may bind to enzymes or receptors, modulating their activity. The oxamide group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares QOD with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological efficacy.

Structural Analogues

Compound Name Key Structural Features Target/Activity Reference
QOD (N'-(2H-1,3-Benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide) Benzodioxol, 4-phenylimidazole, ethanediamide linker Falcipain-2 inhibitor (antimalarial)
ICD (N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide) Indole carboxamide, biphenyl carbonyl group Falcipain-2 inhibitor (antimalarial)
Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) Isoxazole-thiadiazole hybrid, benzamide Synthetic intermediate (unreported)
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) Pyridine-thiadiazole core, acetyl and methyl substituents Anticandidal/antibacterial
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinone dione, benzamide Antidiabetic (PPAR-γ agonist)

Physicochemical and Spectral Properties

Property QOD (Predicted) Compound 6 Compound 8a
IR (C=O stretch) ~1605–1680 cm⁻¹ (amide I/II) 1606 cm⁻¹ (benzamide) 1679, 1605 cm⁻¹ (dual carbonyl)
¹H-NMR Aromatic protons (δ 6.8–7.8 ppm), imidazole (δ 7.2–8.0 ppm) Multiplet (δ 7.36–7.72 ppm, Ar-H) CH₃ (δ 2.49–2.63 ppm), Ar-H (δ 7.47–8.39 ppm)
Melting Point High (likely >200°C due to rigidity) 160°C 290°C

Stability and Drug-Likeness

  • QOD : The sulfanyl ethyl spacer may improve metabolic stability over ester-containing analogues (e.g., 8b, 8c ).
  • Thiazolidinones (e.g., ): Polar dione groups increase solubility but may reduce membrane permeability compared to QOD’s lipophilic benzodioxol.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, typically starting with the formation of the benzodioxole and imidazole moieties, followed by coupling via sulfur or amide linkages. Key steps include:

  • Substitution reactions using bases (e.g., K₂CO₃) to introduce the sulfanyl group (Evidences 2, 12, 16).
  • Amide bond formation via coupling agents like EDC/HOBt under inert atmospheres (Evidences 3, 16).
  • Temperature control (e.g., 0–5°C for imidazole activation) to prevent side reactions (Evidences 2, 12).
    Methodological Tip : Monitor reaction progress with TLC or HPLC, and purify intermediates via column chromatography (Evidences 2, 10).

Q. How can structural confirmation and purity be validated?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm bond connectivity (e.g., benzodioxole protons at δ 6.7–6.9 ppm, imidazole protons at δ 7.2–8.1 ppm) (Evidences 2, 6, 17).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) (Evidences 2, 10).
  • HPLC : Achieve >95% purity using C18 columns with acetonitrile/water gradients (Evidences 2, 16).

Q. What stability challenges arise under varying pH and temperature conditions?

  • pH Sensitivity : The sulfanyl group may oxidize at pH > 8.0; stabilize with antioxidants like BHT ().
  • Thermal Stability : Degradation observed above 60°C; store at –20°C in amber vials ().

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX Suite : Use SHELXL for refinement against X-ray data to model torsional angles (e.g., benzodioxole–imidazole dihedral angles) ().
  • ORTEP-3 : Generate 3D representations to validate hydrogen bonding and π-π stacking ().
    Example : A related compound () showed a 12° deviation in imidazole orientation between computational and crystallographic models.

Q. How can structure-activity relationships (SAR) guide biological target identification?

  • Functional Group Modifications : Replace the phenyl group on the imidazole with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to kinase targets ().
  • Docking Studies : Use AutoDock Vina to predict interactions with cyclooxygenase (COX) or cytochrome P450 isoforms (Evidences 12, 15).
    Data Contradiction : reports conflicting bioactivity for similar compounds (IC₅₀ = 2–50 μM for COX-2), suggesting solvent accessibility in binding pockets varies.

Q. How to address discrepancies in reported bioactivity data?

  • Assay Standardization : Normalize data using positive controls (e.g., celecoxib for COX-2 inhibition) ().
  • Metabolic Stability Testing : Use liver microsomes to compare half-life (t₁/₂) across studies ().
    Case Study : A compound in showed 80% degradation in rat microsomes vs. 40% in human, explaining species-specific activity differences.

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
¹H NMRBenzodioxole protons: δ 6.7–6.9 (multiplet)
HRMS[M+H]⁺ = 454.1234 (calculated)
HPLC Retention12.3 min (ACN:H₂O = 70:30)

Q. Table 2. Comparative Bioactivity of Structural Analogues

CompoundTargetIC₅₀ (μM)Structural DifferenceEvidence
4a ()COX-22.1Thiazole vs. oxadiazole12
9c ()Angiogenesis0.8Methoxyphenyl substitution15

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